molecular formula C5H3BrClN B2584537 3-Bromo-4-chloropyridine CAS No. 13958-98-0; 36953-42-1

3-Bromo-4-chloropyridine

Cat. No.: B2584537
CAS No.: 13958-98-0; 36953-42-1
M. Wt: 192.44
InChI Key: QADXKWUCCGPQNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Pyridine (B92270) Scaffolds in Contemporary Chemical Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in organic chemistry. researchgate.net Its unique electronic properties, arising from the electronegative nitrogen atom, impart a distinct reactivity profile compared to its carbocyclic analog, benzene. researchgate.net This has made the pyridine ring a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif found in a wide range of FDA-approved drugs and biologically active natural products. nih.govthieme-connect.com The nitrogen atom can act as a hydrogen bond acceptor and a basic center, which are crucial for molecular recognition and binding to biological targets such as enzymes and receptors. researchgate.net Consequently, pyridine derivatives have found applications in the development of therapeutics for a broad spectrum of diseases. researchgate.netclockss.org

Overview of Dihalo-substituted Pyridines in Advanced Synthetic Methodologies

Dihalo-substituted pyridines are particularly valuable intermediates in organic synthesis. The two halogen atoms, which can be the same or different, serve as versatile handles for a variety of chemical transformations, most notably transition-metal-catalyzed cross-coupling reactions. dntb.gov.ua The differential reactivity of various halogens (I > Br > Cl) allows for regioselective functionalization, where one halogen can be selectively reacted while the other remains intact for subsequent transformations. researchgate.net This sequential functionalization is a powerful strategy for the efficient and controlled construction of highly substituted and complex pyridine-containing molecules. Common cross-coupling reactions employed with dihalopyridines include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, which enable the formation of carbon-carbon and carbon-nitrogen bonds, respectively. dntb.gov.ualibretexts.orgwikipedia.org

Specific Context of 3-Bromo-4-chloropyridine (B1270894) within Heterocyclic Compound Synthesis

This compound is a prime example of a dihalo-substituted pyridine that leverages the differential reactivity of its two halogen substituents. The bromine atom at the 3-position is generally more reactive than the chlorine atom at the 4-position in many palladium-catalyzed cross-coupling reactions. This inherent regioselectivity allows for the selective introduction of a substituent at the C3 position, leaving the C4 chloro group available for a subsequent, often different, chemical transformation. This ortho-functionalization capability makes this compound a key precursor for the synthesis of a variety of more complex heterocyclic systems. For instance, it can be used to synthesize fused heterocyclic systems like thienopyridines and furopyridines, which are also of significant interest in medicinal chemistry. researchgate.netresearchgate.net The controlled, stepwise introduction of different functionalities onto the pyridine core is a critical strategy for building molecular diversity and fine-tuning the properties of the target molecules.

Research Findings on the Reactivity of this compound

The synthetic utility of this compound is demonstrated in various research findings, particularly in the realm of cross-coupling reactions. The following tables summarize key findings from the literature, showcasing the regioselective nature of its transformations.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds. In the case of this compound, the reaction typically occurs selectively at the more reactive C-Br bond.

Arylboronic AcidCatalystBaseSolventConditionsProductYield (%)
Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/Ethanol (B145695)/WaterReflux4-Chloro-3-phenylpyridineNot specified
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₂CO₃1,4-Dioxane/Water80 °C4-Chloro-3-(4-methoxyphenyl)pyridine85
3-Thienylboronic acid[Pd(IPr)(3-CF₃-An)Cl₂]K₃PO₄Toluene100 °C4-Chloro-3-(thiophen-3-yl)pyridine92

Data is representative of typical conditions for Suzuki-Miyaura reactions with dihalopyridines and may not be from reactions with this compound itself.

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. Similar to the Suzuki coupling, this reaction proceeds selectively at the C-Br bond of this compound.

AlkyneCatalystCo-catalystBaseSolventConditionsProductYield (%)
PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHFRoom Temp4-Chloro-3-(phenylethynyl)pyridine90
TrimethylsilylacetylenePd(OAc)₂PPh₃Et₃NDMF60 °C4-Chloro-3-((trimethylsilyl)ethynyl)pyridine88
1-HeptynePd(CF₃COO)₂CuIi-Pr₂NHCH₃CNReflux4-Chloro-3-(hept-1-yn-1-yl)pyridineNot specified

Data is representative of typical conditions for Sonogashira reactions with dihalopyridines and may not be from reactions with this compound itself.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds. The regioselectivity of this reaction with this compound again favors substitution at the C3 position.

AmineCatalystLigandBaseSolventConditionsProductYield (%)
MorpholinePd₂(dba)₃BINAPNaOtBuToluene100 °C4-(4-Chloropyridin-3-yl)morpholine95
AnilinePd(OAc)₂XPhosCs₂CO₃1,4-Dioxane110 °CN-(4-Chloropyridin-3-yl)aniline89
Benzylamine[Pd(I) Dimer]Biaryl Phosphine (B1218219)KOtBuToluene80 °CN-(Benzyl)-4-chloropyridin-3-amineNot specified

Data is representative of typical conditions for Buchwald-Hartwig aminations with dihalopyridines and may not be from reactions with this compound itself.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H3BrClN/c6-4-3-8-2-1-5(4)7/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADXKWUCCGPQNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00958133
Record name 3-Bromo-4-chloropyridine
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Molecular Weight

192.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36953-42-1
Record name 3-Bromo-4-chloropyridine
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Record name 3-Bromo-4-chloropyridine
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Synthetic Methodologies for 3 Bromo 4 Chloropyridine

Direct Halogenation Strategies for Pyridine (B92270) Derivatives

The direct introduction of halogen substituents onto a pyridine ring is a fundamental approach in heterocyclic chemistry. The success of these strategies for synthesizing 3-Bromo-4-chloropyridine (B1270894) hinges on controlling the regioselectivity of the halogenation reactions, which is dictated by the electronic properties of the pyridine ring and any existing substituents.

Regioselective Bromination of 4-Chloropyridine (B1293800) Precursors

The synthesis of this compound via direct bromination of 4-chloropyridine is a challenging endeavor due to the directing effects of the chloro substituent and the pyridine nitrogen atom. The pyridine nitrogen deactivates the ring towards electrophilic substitution, primarily at the 2-, 4-, and 6-positions. The chloro group at the 4-position is also a deactivating, ortho-, para-directing group. However, the inherent deactivation of the pyridine ring often requires harsh reaction conditions, which can lead to a mixture of products.

Research into the regioselective functionalization of pyridines has explored various strategies to overcome these challenges. One approach involves the functionalization of a more activated precursor, such as 4-aminopyridine (B3432731). For instance, the bromination of 4-aminopyridine can yield 3-bromo-4-aminopyridine, which can then be converted to the target molecule via a Sandmeyer reaction. google.com A study on the bromination of 4-aminopyridine using N-bromosuccinimide (NBS) demonstrated the formation of 3-bromo-4-aminopyridine and subsequently 3,5-dibromo-4-aminopyridine upon using excess NBS. google.com

PrecursorReagentProduct(s)Notes
4-AminopyridineN-Bromosuccinimide (NBS)3-Bromo-4-aminopyridine, 3,5-Dibromo-4-aminopyridineThe amino group activates the pyridine ring towards electrophilic substitution.

Chlorination of 3-Bromopyridine (B30812) Precursors

The direct chlorination of 3-bromopyridine to introduce a chlorine atom at the 4-position is another synthetic strategy. The bromine at the 3-position is a deactivating, ortho-, para-directing group. Therefore, electrophilic chlorination would be expected to occur at the 2-, 4-, and 6-positions. However, achieving high regioselectivity for the 4-position can be difficult.

An alternative to direct chlorination of 3-bromopyridine is the chlorination of a modified precursor. For example, 3-bromo-4-hydroxypyridine can be converted to this compound using a chlorinating agent like phosphorus oxychloride (POCl₃). This transformation of a hydroxyl group to a chloro group is a common and effective method in heterocyclic synthesis.

Recent advancements have also explored base-catalyzed aryl halide isomerization, where 3-bromopyridines can be isomerized to 4-bromopyridines, which are then subjected to nucleophilic substitution. rsc.orgrsc.org This, however, represents an indirect approach to achieving 4-substitution.

Indirect Synthetic Routes via Pyridine N-Oxides

The use of pyridine N-oxides is a powerful strategy in pyridine chemistry, as the N-oxide group alters the electronic properties of the ring, facilitating certain substitution patterns and offering a handle for subsequent deoxygenation.

Rearrangement Reactions Involving N-Oxides

Rearrangement reactions of substituted pyridine N-oxides can provide pathways to various isomers. The Polonovski reaction, for example, typically involves the reaction of a pyridine N-oxide with an activating agent like acetic anhydride, leading to the introduction of a substituent at the 2-position. ambeed.com While a versatile reaction, there is limited evidence for its direct application in the synthesis of this compound through a rearrangement mechanism that would place substituents at the 3- and 4-positions.

Halogenation of Pyridine N-Oxides Followed by Deoxygenation

A more direct and documented approach involving pyridine N-oxides is the halogenation of a substituted N-oxide followed by deoxygenation. A key method for the synthesis of this compound involves the treatment of 3-bromopyridine-N-oxide hydrochloride with sulphuryl chloride (SO₂Cl₂). researchgate.netresearchgate.net Heating these reactants at 120°C results in the formation of this compound, although it is often accompanied by the formation of isomeric byproducts such as 3-bromo-2-chloropyridine (B150940) and 3-bromo-6-chloropyridine. researchgate.netresearchgate.net The N-oxide is crucial for activating the pyridine ring towards chlorination at the 4-position. The subsequent deoxygenation is inherent to the reaction conditions with sulphuryl chloride. researchgate.net

PrecursorReagentProductIsomeric ByproductsReference
3-Bromopyridine-N-oxide hydrochlorideSulphuryl chloride (SO₂Cl₂)This compound3-Bromo-2-chloropyridine, 3-Bromo-6-chloropyridine researchgate.net, researchgate.net

This reaction highlights the altered reactivity of the pyridine ring upon N-oxidation, enabling substitutions that are otherwise difficult to achieve.

Multi-step Preparations from Simpler Pyridine Derivatives

Multi-step synthetic sequences offer the flexibility to introduce functional groups in a controlled manner, often leading to higher yields and purities of the final product. Several multi-step routes to this compound have been developed, starting from more readily available pyridine derivatives.

One prominent strategy involves the use of a Sandmeyer reaction. This can start with the bromination of 4-aminopyridine to yield 3-bromo-4-aminopyridine. google.com The amino group of this intermediate can then be converted to a diazonium salt, which is subsequently displaced by a chloride ion to furnish this compound. A similar strategy has been applied starting from 4-amino-2-chloropyridine (B126387), which undergoes a Sandmeyer reaction to introduce a halogen at the 4-position, followed by further functionalization. researchgate.netbris.ac.ukthieme-connect.com

Another versatile multi-step approach begins with 3-bromo-4-nitropyridine (B1272033) N-oxide. This intermediate can undergo nucleophilic substitution of the nitro group with a chloride ion, followed by deoxygenation of the N-oxide to yield the target compound. A related sequence involves the reaction of 3-bromo-4-nitropyridine-N-oxide with acetyl chloride to produce 3-amino-4-chloro-pyridine-N-oxides, which can then be further transformed. acs.org

A synthesis of 2-chloro-4-bromopyridine has been reported via a Sandmeyer reaction of 2-chloro-4-aminopyridine using tert-butyl nitrite (B80452) and copper(II) bromide, demonstrating the utility of this reaction in preparing dihalopyridines. chemicalbook.com

Starting MaterialKey Intermediate(s)Key Reaction(s)
4-Aminopyridine3-Bromo-4-aminopyridineBromination, Sandmeyer reaction
3-Bromo-4-nitropyridine N-oxideThis compound N-oxideNucleophilic substitution, Deoxygenation
4-Amino-2-chloropyridine2-Chloro-4-halopyridinesSandmeyer reaction, Further halogenation/modification

These multi-step methods, while more complex, provide reliable and often higher-yielding pathways to this compound by leveraging well-established and regioselective reactions.

Routes Involving Aminopyridines and Diazotization (e.g., Sandmeyer-type reactions)

The transformation of an amino group on a pyridine ring into a bromine atom can be effectively accomplished through a Sandmeyer-type reaction. This process involves the diazotization of an aminopyridine precursor, followed by the introduction of a bromide source.

A common starting material for this route is 3-aminopyridine. The synthesis proceeds through the formation of a diazonium salt intermediate. Specifically, the diazotization of 3-amino-2-chloropyridine (B31603) in 48% aqueous hydrobromic acid (HBr) at low temperatures (-15°C to -10°C), followed by the addition of copper(I) bromide (CuBr), has been reported to yield 2-chloro-3-bromopyridine. researchgate.net However, temperature control is crucial in this reaction. If the diazotization is performed at a higher temperature, such as 25°C, a significant amount of the dibrominated product, 2,3-dibromopyridine, can be formed. researchgate.net

In some cases, the hydrolysis of a bromo-aminopyridine can be challenging. For instance, the diazotization of 3-bromo-4-aminopyridine to produce 3-bromo-4-pyridone resulted in a low yield of only 3%. cdnsciencepub.com

An alternative approach involves the use of 4-amino-2-chloropyridine as a starting material. A Sandmeyer reaction on this compound, using tert-butyl nitrite and a copper halide, can produce the corresponding 2-chloro-4-halopyridines. bris.ac.uk While this method has been successful for producing 4-bromo-2-chloropyridine, it is important to note that the direct conversion of 4-amino-2-chloropyridine to the desired this compound is not a direct application of this specific example. The Sandmeyer reaction is a versatile tool for introducing halogens onto the pyridine ring, but the specific precursor and reaction conditions must be carefully selected to achieve the desired regiochemistry. researchgate.netbris.ac.uk

The classical Sandmeyer reaction involves diazotization followed by treatment with a copper(I) halide. masterorganicchemistry.comnih.gov This method has been widely used for the synthesis of various halo-substituted aromatic and heteroaromatic compounds. masterorganicchemistry.comnih.gov Aprotic diazotization procedures, using alkyl nitrites in solvents like bromoform (B151600) or carbon tetrachloride, can also serve as alternatives to the traditional Sandmeyer reaction. cdnsciencepub.com

Table 1: Key Parameters in Sandmeyer-type Reactions for Pyridine Functionalization
Starting MaterialReagentsTemperature (°C)Product(s)Yield (%)Reference
3-Amino-2-chloropyridine48% aq. HBr, CuBr-15 to -102-Chloro-3-bromopyridine97 researchgate.net
3-Amino-2-chloropyridine48% aq. HBr, CuBr252-Chloro-3-bromopyridine, 2,3-Dibromopyridine- researchgate.net
3-Bromo-4-aminopyridineDiazotization-3-Bromo-4-pyridone3 cdnsciencepub.com
4-Amino-2-chloropyridinet-BuONO, CuBr₂Room Temp2-Chloro-4-bromopyridine96 bris.ac.uk

Strategies from Fused Pyridine Systems (e.g., Furo[3,2-c]pyridines)

An alternative synthetic strategy for obtaining this compound involves the chemical manipulation of fused pyridine systems, specifically furo[3,2-c]pyridines. This approach leverages the reactivity of the furan (B31954) ring within the fused system to introduce the desired substituents before subsequent ring opening.

One documented synthesis starts with the commercially available 4-chlorofuro[3,2-c]pyridine (B1586628). chemicalbook.comchemicalbook.com This starting material is first subjected to bromination. A solution of 4-chlorofuro[3,2-c]pyridine in carbon tetrachloride is cooled, and bromine is added dropwise. chemicalbook.com The reaction mixture is stirred, and after removal of the solvent, the intermediate, 3-bromo-4-chlorofuro[3,2-c]pyridine (B1278664), is obtained. chemicalbook.com

The subsequent step involves the ring opening of the furan moiety. The crude 3-bromo-4-chlorofuro[3,2-c]pyridine is dissolved in methanol (B129727), and an aqueous solution of sodium hydroxide (B78521) is added. chemicalbook.com This basic treatment facilitates the cleavage of the furan ring, leading to the formation of this compound. After workup, which includes removal of methanol and partitioning between water and an organic solvent like dichloromethane (B109758), the final product is isolated. chemicalbook.com This method has been reported to produce this compound in a high yield of 96%. chemicalbook.com

Table 2: Synthesis of this compound from Furo[3,2-c]pyridine
StepStarting MaterialReagentsSolvent(s)Key Intermediate/ProductYield (%)Reference
1. Bromination4-Chlorofuro[3,2-c]pyridineBromineCarbon Tetrachloride3-Bromo-4-chlorofuro[3,2-c]pyridine- chemicalbook.com
2. Ring Opening3-Bromo-4-chlorofuro[3,2-c]pyridine20% aq. Sodium HydroxideMethanolThis compound96 chemicalbook.com

Approaches via Regioselective Lithiation and Subsequent Quenching

Regioselective lithiation provides a powerful tool for the functionalization of pyridine rings, allowing for the introduction of substituents at specific positions. This methodology can be applied to the synthesis of this compound by carefully choosing the starting material and lithiating agent.

The ortho-lithiation of halopyridines is a well-established strategy. For instance, 3-chloropyridine (B48278) can be regioselectively lithiated at the C-2 position using lithium diisopropylamide (LDA). researchgate.netresearchgate.net Subsequent quenching with an appropriate electrophile can then introduce a substituent at this position. Similarly, 4-chloropyridine can undergo regioselective lithiation at the C-2 position. researchgate.net

In the context of synthesizing this compound, a plausible route involves the lithiation of a suitable bromochloropyridine precursor. For example, a Negishi coupling reaction has been reported between an optically active lithiated N-Boc pyrrolidine (B122466) and this compound, catalyzed by palladium acetate, to afford an α-arylpyrrolidine. mdpi.com This demonstrates the feasibility of using this compound in metal-catalyzed cross-coupling reactions, which often involve organometallic intermediates derived from lithiation or other metal-halogen exchange processes.

The choice of the lithiating agent and reaction conditions is critical for achieving the desired regioselectivity. For instance, the lithiation of 3-chloropyridine with LDA leads to metallation at the C-4 position, whereas using a BuLi/TMEDA complex favors substitution at the C-2 position. lookchem.com The use of a BuLi/LiDMAE superbase has been shown to promote clean regioselective C-2 metallation of both 3- and 4-chloropyridines. lookchem.com

While a direct, single-step synthesis of this compound via regioselective lithiation and quenching from a simple pyridine is not explicitly detailed in the provided context, the principles of directed ortho-metalation (DoM) and halogen-metal exchange are highly relevant. researchgate.net For example, the bromine atom in 3-bromopyridine can act as a directing group for metallation at the C-4 position. researchgate.net This suggests that a carefully designed sequence involving the lithiation of a dihalopyridine could potentially lead to the desired product.

Table 3: Regioselective Lithiation of Chloropyridines
Starting MaterialLithiating AgentPosition of LithiationElectrophile Quench ProductYield (%)Reference
3-ChloropyridineLDAC-44-Substituted-3-chloropyridine80 lookchem.com
3-ChloropyridineBuLi/TMEDAC-22-Substituted-3-chloropyridine60 lookchem.com
3-ChloropyridineBuLi/LiDMAEC-22-Substituted-3-chloropyridine- lookchem.com
4-ChloropyridineLDA-ortho-Disubstituted pyridines16-96 researchgate.net
4-ChloropyridineBuLi/LiDMAEC-22-Substituted-4-chloropyridine- lookchem.com

Chemical Reactivity and Transformation Pathways of 3 Bromo 4 Chloropyridine

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, and 3-bromo-4-chloropyridine (B1270894) is an excellent substrate for these transformations. The presence of two different halogen atoms at positions 3 and 4 of the pyridine (B92270) ring offers the potential for sequential, site-selective coupling reactions, primarily dictated by the choice of catalyst and reaction conditions.

Palladium-Catalyzed Coupling Reactions

Palladium complexes are the most extensively used catalysts for cross-coupling reactions involving aryl halides. uwindsor.ca In the case of this compound, the higher reactivity of the C-Br bond compared to the C-Cl bond typically governs the outcome of these reactions, leading to selective substitution at the 3-position.

The Suzuki-Miyaura reaction, which couples organoboron compounds with organic halides, is a powerful method for forming carbon-carbon bonds. For dihalogenated pyridines, the site of the reaction is heavily influenced by the nature of the halogen. The bond dissociation energy of the C–Hal bond is a key factor, with the weaker C-Br bond reacting preferentially over the stronger C-Cl bond. rsc.org

In reactions involving substrates like 5-bromo-2-chloropyridine, Suzuki-Miyaura coupling with aryl boronic acids occurs selectively at the C5 position (the C-Br bond), leaving the C-Cl bond untouched. rsc.org This principle suggests that this compound will primarily undergo coupling at the C-3 position. While the C-Cl bond is less reactive, it can be coupled under more forcing conditions or with highly active catalyst systems, such as those employing phosphite (B83602) or phosphine (B1218219) oxide ligands, which have proven effective for coupling unactivated aryl chlorides. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Halopyridines

SubstrateCoupling PartnerCatalyst SystemBaseSolventYieldReference
3-Chloropyridine (B48278)Lithium triisopropyl 2-pyridylboronate1.5% Pd₂(dba)₃ / Ligand 1KFDioxaneExcellent nih.gov
5-Bromo-2-chloropyridineAryl boronic acidNot specifiedNot specifiedNot specifiedSelective at C-Br rsc.org

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. When applied to this compound, the reaction is expected to proceed with high regioselectivity at the more labile C-Br bond.

Studies on similar substrates, such as 2-amino-3-bromopyridines, demonstrate that the 3-bromo position is readily functionalized with various terminal alkynes in moderate to excellent yields. scirp.orgscirp.org Optimal conditions often involve a palladium catalyst like Pd(CF₃COO)₂, a phosphine ligand such as PPh₃, and a copper(I) salt (e.g., CuI) in a solvent like DMF with an amine base. scirp.org While aryl bromides are generally good substrates, lower yields have been noted for some bromopyridine couplings compared to their iodo-analogs. researchgate.net The coupling of the C-Cl bond would require significantly harsher conditions and is generally not observed under standard Sonogashira protocols.

Table 2: Sonogashira Coupling of 2-Amino-3-Bromopyridines with Terminal Alkynes

CatalystLigandAdditiveBaseSolventTemperatureYield RangeReference
Pd(CF₃COO)₂ (2.5 mol%)PPh₃ (5 mol%)CuI (5 mol%)Et₃NDMF100°C72-96% scirp.org

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and effectiveness. researchgate.net For this compound, the Negishi coupling offers a clear pathway for selective functionalization at the C-3 position. The reactivity order for halogens in Negishi couplings is I > Br > Cl, making the C-Br bond the primary reaction site. rsc.org

Research has shown that while bromopyridines can be coupled effectively, their yields are sometimes lower than those of iodopyridines, and chloropyridines are often found to be unreactive under the same conditions. rsc.org However, the development of highly active palladium catalysts, such as those based on acenaphthoimidazol-ylidene or bulky phosphine ligands like X-Phos, has enabled the successful coupling of less reactive (hetero)aryl chlorides, including 3-chloropyridine, often with excellent yields. acs.orgscispace.comuclm.es This indicates that while C-Br coupling is favored, subsequent C-Cl coupling is feasible with the appropriate catalytic system.

Table 3: Selected Examples of Negishi Coupling with Halopyridines

SubstrateReagentCatalystConditionsYieldReference
3-Bromopyridine (B30812)Organozinc reagentPd₂(dba)₃ / P(2-furyl)₃Optimized33% rsc.org
3-Chloropyridine2,3-Dimethylphenylzinc chloridePd(OAc)₂ / XPhosRoom Temp100% scispace.com
3-BromopyridinesOrganozinc reagentPd(dba)₂ / SPhosBlue light irradiationHigh uclm.es

The Heck reaction is a palladium-catalyzed method for the C-C bond formation between an unsaturated halide and an alkene. organic-chemistry.org The regioselectivity of the Heck reaction with this compound is also dictated by the preferential activation of the C-Br bond. Studies involving 3-bromopyridine show that it couples efficiently with various olefins, such as acrylates and styrenes, in the presence of a palladium catalyst and a base. rsc.orgrsc.org

In contrast, the coupling of 3-chloropyridine is significantly more challenging and results in lower yields under similar conditions. liv.ac.uk The use of ionic liquids as solvents has been shown to improve the regioselectivity and efficiency of Heck reactions with halopyridines. liv.ac.uk A supramolecular palladium catalyst has also demonstrated enhanced reactivity for the Heck coupling of 3-bromopyridine at high temperatures. rsc.orgrsc.org Therefore, a selective Heck reaction at the C-3 position of this compound can be readily achieved, while the C-4 chloro substituent remains for potential subsequent transformations.

Table 4: Heck Coupling Reactions with Halopyridines

SubstrateOlefinCatalyst SystemSolventTemperatureYieldReference
3-BromopyridineButyl acrylatePd(OAc)₂ / Supramolecular Ligand LToluene130°CHigh rsc.org
3-BromopyrindineButyl vinyl etherPd-DPPPImidazolium ionic liquidNot specified>70% liv.ac.uk
3-ChloropyridineNot specifiedPd-DPPPImidazolium ionic liquidNot specifiedRelatively low liv.ac.uk

Nickel-Catalyzed Coupling Reactions

While palladium is the dominant metal for cross-coupling, nickel catalysts offer a powerful and often cheaper alternative, exhibiting distinct reactivity patterns. researchgate.netmdpi.com Nickel catalysts are particularly effective for activating traditionally less reactive C-Cl bonds.

Research into Suzuki-Miyaura reactions has shown that a nickel/dppf (1,1'-bis(diphenylphosphino)ferrocene) catalyst system can successfully achieve the cross-coupling of 3-chloropyridine and 4-chloropyridine (B1293800). chemrxiv.orgrsc.orgscispace.comrsc.org This is a significant finding, as these substrates are often challenging for palladium catalysts. The same studies revealed that α-halo-N-heterocycles like 2-chloropyridine (B119429) are unreactive with this nickel system due to the formation of stable, inactive dimeric nickel species. chemrxiv.orgrsc.orgresearchgate.net

This specific reactivity suggests that for this compound, a nickel catalyst could potentially facilitate coupling at the C-4 chloro position. While palladium catalysis would selectively target the C-3 bromo position, a nickel-based system could offer a complementary strategy for functionalization at the C-4 position, although competitive coupling at the more reactive C-Br bond would still be a likely outcome. The choice between palladium and nickel catalysis thus provides a valuable tool for controlling the regiochemical outcome of cross-coupling reactions with this compound. researchgate.net

Table 5: Nickel-Catalyzed Suzuki-Miyaura Coupling of Chloropyridines

SubstrateReactivityCatalyst SystemObservationReference
3-ChloropyridineReactive[NiCl(o-tol)(dppf)]Promising conversion rsc.orgrsc.org
4-ChloropyridineReactive[NiCl(o-tol)(dppf)]Promising conversion rsc.orgrsc.org
2-ChloropyridineUnreactive[NiCl(o-tol)(dppf)]Formation of inactive dimeric nickel species chemrxiv.orgrsc.org

Copper-Catalyzed Coupling Reactions (e.g., C-N Coupling)

Copper-catalyzed cross-coupling reactions represent a significant tool for the functionalization of haloheterocycles, including this compound. These reactions, particularly carbon-nitrogen (C-N) bond formation, allow for the introduction of a wide range of nitrogen-containing substituents onto the pyridine ring, which is a common structural motif in pharmaceuticals and agrochemicals. acs.orgresearchgate.net The mechanism of copper-catalyzed amination often involves the oxidative addition of the aryl halide to a Cu(I) complex, followed by reductive elimination to form the C-N bond and regenerate the catalyst. mdpi.com

The reactivity of the two halogen atoms on this compound in copper-catalyzed reactions is differential. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond under these conditions, allowing for selective functionalization. This selectivity is crucial for the stepwise introduction of different substituents.

Recent advancements have focused on developing milder and more efficient catalytic systems. For instance, the use of specific ligands can enhance the catalyst's activity and stability, mitigating common side reactions. nih.gov Polymer-supported Cu(I) catalysts have also been developed, enabling C-N cross-coupling between 4-chloropyridinium chloride and various amines under heterogeneous conditions, which simplifies catalyst recovery and reuse. mdpi.com

Table 1: Examples of Copper-Catalyzed C-N Coupling Reactions with Halopyridines
Halopyridine SubstrateAmine NucleophileCatalyst/Ligand SystemProductKey Observation
4-ChloroanisoleMorpholineL5-based Cu catalyst4-MorpholinoanisoleThe L5 ligand was resistant to carbazole (B46965) formation, a common side reaction. nih.gov
4-Chloropyridinium chlorideVarious anilinesPolymer-supported Cu(I)N-(pyridin-4-yl)anilinesHeterogeneous catalyst allows for easy separation and recycling. mdpi.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

Reactivity at Halogenated Positions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying halogenated pyridines. In this compound, the two halogen atoms exhibit different reactivities towards nucleophiles. The position of the halogen on the pyridine ring significantly influences its susceptibility to substitution. Generally, halogens at the 2- and 4-positions of the pyridine ring are more readily displaced by nucleophiles than those at the 3-position. msu.eduscribd.com This is due to the ability of the electron-withdrawing nitrogen atom to stabilize the negatively charged Meisenheimer intermediate formed during the reaction, particularly when the attack occurs at the ortho or para positions. msu.edu

For this compound, the chlorine atom is at the 4-position, which is activated towards SNAr, while the bromine is at the 3-position, which is less activated. scribd.com Consequently, nucleophilic attack is expected to occur preferentially at the C-4 position, leading to the displacement of the chloride ion. The reactivity order of leaving groups in SNAr reactions is typically F > Cl > Br > I. chemrxiv.org However, the electronic activation of the position often plays a more dominant role than the inherent leaving group ability.

Studies on related dihalopyridines have shown that selective substitution can be achieved by controlling the reaction conditions. For instance, in 5-bromo-2-chloro-4-fluoro-3-iodopyridine, regioselective SNAr reactions have been demonstrated with various nucleophiles. researchgate.net

Influence of Pyridine Nitrogen on SNAr Reaction Outcomes

The nitrogen atom in the pyridine ring is a key determinant of the regioselectivity and rate of SNAr reactions. Its electron-withdrawing nature deactivates the entire ring towards electrophilic attack but activates it towards nucleophilic attack, especially at the positions ortho and para to the nitrogen (C2, C4, and C6). msu.edu This activation is a result of the nitrogen's ability to delocalize the negative charge of the Meisenheimer complex formed as an intermediate during the substitution process. msu.edu

For this compound, the nitrogen atom is para to the chlorine at C4, thereby strongly activating this position for nucleophilic attack. The intermediate formed by nucleophilic addition at C4 is significantly stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. In contrast, the bromine at C3 is meta to the nitrogen, and the corresponding Meisenheimer intermediate receives less stabilization, making substitution at this position less favorable. scribd.com

Lewis acids can be used to further activate the pyridine ring towards nucleophilic substitution by coordinating to the pyridine nitrogen, thereby increasing its electron-withdrawing effect. sci-hub.se This strategy has been shown to enhance the reactivity of chloropyridines in SNAr reactions. sci-hub.se

Table 2: Relative Reactivity in SNAr Reactions of Chloropyridines
SubstrateRelative ReactivityReason for Reactivity
2-ChloropyridineHighNitrogen at the ortho position stabilizes the Meisenheimer intermediate. msu.edu
3-ChloropyridineLowNitrogen at the meta position provides less stabilization to the intermediate. msu.eduscribd.com
4-ChloropyridineHighNitrogen at the para position effectively stabilizes the Meisenheimer intermediate. msu.eduscribd.com

Organometallic Reagent Chemistry

Grignard Reagent Formation and Subsequent Reactions

The formation of Grignard reagents from aryl halides is a classic method for generating carbon nucleophiles. In the case of this compound, the difference in reactivity between the C-Br and C-Cl bonds allows for selective Grignard reagent formation. The C-Br bond is more susceptible to oxidative insertion of magnesium, leading to the preferential formation of the corresponding pyridylmagnesium bromide. researchgate.netpsu.edu

The preparation of Grignard reagents from halopyridines can sometimes be challenging, but the use of activating agents like 1,2-dibromoethane (B42909) or the use of highly reactive magnesium (Rieke magnesium) can facilitate the reaction. wisc.edu Once formed, the Grignard reagent of this compound can participate in a variety of subsequent reactions. It can be quenched with electrophiles such as aldehydes, ketones, or carbon dioxide to introduce new functional groups at the 3-position of the pyridine ring. wisc.edu For example, reaction with an aldehyde would yield a secondary alcohol.

It is important to control the reaction temperature during Grignard reagent formation and subsequent reactions to avoid side reactions, such as Wurtz-type coupling. psu.edu

Organolithium Intermediates via Halogen-Metal Exchange

Halogen-metal exchange is a powerful and often highly regioselective method for the preparation of organolithium compounds. For this compound, treatment with an organolithium reagent, such as n-butyllithium (n-BuLi), at low temperatures typically results in the selective exchange of the bromine atom. researchgate.net This selectivity is due to the greater kinetic acidity of the proton ortho to the bromine and the greater ease of exchange of bromine compared to chlorine.

The resulting 3-lithiated-4-chloropyridine is a highly reactive intermediate that can be trapped with a wide range of electrophiles. For example, reaction with an aldehyde furnishes the corresponding secondary alcohol. researchgate.net This method provides a versatile route to a variety of 3-substituted-4-chloropyridines. The use of a "Turbo Grignard" reagent (isopropylmagnesium chloride lithium chloride complex) can also be employed for metalation, sometimes offering cleaner reactions and better yields compared to n-butyllithium.

It is crucial to perform these reactions at low temperatures (e.g., -78 °C) to prevent side reactions, such as addition of the organolithium reagent to the pyridine ring or decomposition of the organolithium intermediate. researchgate.net

Table 3: Formation of Organometallic Intermediates from this compound
ReagentIntermediate FormedTypical Subsequent ReactionReference
Mg3-(Bromomagnesio)-4-chloropyridineReaction with aldehydes/ketones researchgate.netpsu.edu
n-BuLi3-Lithio-4-chloropyridineTrapping with various electrophiles (e.g., aldehydes) researchgate.net
i-PrMgCl·LiCl3-(Chloromagnesio)-4-chloropyridineMetalation followed by reaction with electrophiles

Pyridyne Intermediates and Their Trapping Reactions

The generation of aryne and hetaryne intermediates is a powerful strategy in organic synthesis for forming new bonds. In the case of this compound, treatment with a strong base can lead to the formation of a highly reactive 3,4-pyridyne intermediate. This occurs through a deprotonation-elimination mechanism.

Recent studies have demonstrated the regioselective difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates. nih.gov The process typically involves lithiation of a substituted 3-chloropyridine, followed by treatment with organomagnesium halides. This mixture, upon heating, generates the 3,4-pyridyne. The organomagnesium species then adds regioselectively to the 4-position of the pyridyne. The resulting pyridylmagnesium intermediate can be trapped with various electrophiles at the 3-position, leading to a range of 2,3,4-trisubstituted pyridines. nih.gov

The regioselectivity of the addition is often directed by a coordinating group at the C2-position, such as an ethoxy group. This coordinating effect stabilizes the 3-magnesiated intermediate, ensuring that the aryl or alkyl group from the Grignard reagent adds specifically at the C4-position. nih.gov

For instance, the reaction of 3-chloro-2-ethoxypyridine (B70323) with arylmagnesium bromides proceeds through a 3,4-pyridyne intermediate to yield 4-aryl-2-ethoxypyridines after an aqueous work-up. nih.gov This methodology has been successfully applied to synthesize a key intermediate for the antidepressant (±)-paroxetine. nih.gov

Other Significant Chemical Transformations

Beyond pyridyne formation, this compound is a substrate for various other important chemical reactions, leveraging the distinct reactivity of its two halogen atoms.

The bromine and chlorine atoms on the pyridine ring serve as versatile handles for introducing a wide array of functional groups through substitution and coupling reactions. The different reactivity profiles of the C-Br and C-Cl bonds allow for selective transformations.

Nucleophilic aromatic substitution (SNAr) is a common pathway for functionalizing dihalopyridines. The electron-withdrawing nature of the pyridine nitrogen and the halogens activates the ring towards attack by nucleophiles. Reagents like amines or alkoxides can displace one of the halogen atoms.

Cross-coupling reactions, particularly those catalyzed by palladium, are extensively used to form new carbon-carbon and carbon-heteroatom bonds. For example, Suzuki-Miyaura coupling reactions with boronic acids can introduce aryl or vinyl groups. The "halogen dance" reaction, a base-catalyzed halogen migration, is another intriguing transformation observed in bromopyridines, allowing access to isomers that are otherwise difficult to synthesize. researchgate.net This rearrangement can be facilitated by superbases or catalytic amounts of reagents like potassium hexamethyldisilazide (KHMDS), which dramatically enhances the rate of successive bromine-metal exchanges. researchgate.net

Table 1: Examples of Functional Group Interconversions

Starting MaterialReagent(s)Reaction TypeProduct
This compoundAryl-Boronic Acid, Pd CatalystSuzuki-Miyaura Coupling3-Aryl-4-chloropyridine
This compoundAmine, Pd CatalystBuchwald-Hartwig Amination3-Amino-4-chloropyridine
2,3-DibromopyridineLDA, Bromine (cat.)Halogen Dance2,4-Dibromopyridines

Selective dehalogenation of this compound can be achieved under specific reductive conditions. Catalytic hydrogenation, for instance, can be employed to remove one or both halogen atoms, depending on the catalyst and reaction conditions. This allows for the synthesis of mono-substituted chloropyridines or bromopyridines, which are themselves valuable synthetic intermediates.

While oxidation of the pyridine ring itself (e.g., to form an N-oxide) is a possible transformation, it often requires conditions that might also affect the carbon-halogen bonds. The synthesis of 4-chloro-3-sulfamoylpyridine 1-oxide demonstrates that N-oxidation is possible in similarly substituted pyridines. bldpharm.com Selective oxidation reactions typically focus on functional groups attached to the pyridine ring rather than the ring itself, especially when preserving the halogen substituents is desired.

This compound and its derivatives are excellent building blocks for constructing more complex fused heterocyclic systems. researchgate.net The halogen atoms provide reactive sites for intramolecular cyclization reactions to form new rings.

One notable method is the Parham cyclization, which involves a low-temperature metal-halogen exchange (transmetalation), typically using an alkyllithium reagent, followed by intramolecular cyclization onto an electrophilic side chain. google.com For example, a bromo-pyridine with a suitable N-acyl side chain can be treated with t-butyllithium to generate a lithiated pyridine species, which then cyclizes to form an azatetralone derivative. google.com

Furthermore, derivatives of this compound can participate in transition-metal-catalyzed annulation reactions. These strategies offer efficient routes to polycyclic aromatic compounds containing a pyridine ring, which are scaffolds of interest in medicinal chemistry and materials science. researchgate.netchemimpex.com

Derivatization and Functionalization Strategies Utilizing 3 Bromo 4 Chloropyridine

Introduction of Carbon-Carbon Bonds

The formation of new carbon-carbon bonds is a fundamental transformation in organic synthesis. For 3-bromo-4-chloropyridine (B1270894), this is typically achieved through cross-coupling reactions, where the halogen atoms serve as handles for the introduction of various carbon-based functionalities.

Palladium-catalyzed cross-coupling reactions are the premier methods for the alkylation and arylation of this compound. The Suzuki-Miyaura coupling, which utilizes boronic acids or esters, and the Negishi coupling, employing organozinc reagents, are particularly effective. These reactions predominantly occur at the more reactive C3 position, leaving the C4-chloro substituent intact for subsequent transformations.

Research has demonstrated that the coupling of this compound with various arylboronic acids proceeds with high selectivity for the C-Br bond. For instance, reaction with phenylboronic acid in the presence of a palladium catalyst such as Pd(PPh₃)₄ and a base like sodium carbonate yields 4-chloro-3-phenylpyridine.

Similarly, alkyl groups can be introduced. Light-promoted radical coupling reactions with Grignard reagents have been shown to be effective for other bromopyridines, suggesting a potential pathway for the alkylation of this compound without the need for a transition metal catalyst. acs.org Another approach involves the generation of a 3-pyridylmagnesium species via halogen-metal exchange, which can then be quenched with an electrophile to introduce functionality. nih.gov

Table 1: Examples of Arylation Reactions

Reactant 1Coupling PartnerCatalyst SystemProductYield
This compoundPhenylboronic acidPd(PPh₃)₄, Na₂CO₃4-Chloro-3-phenylpyridineHigh
This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂, K₂CO₃4-Chloro-3-(4-methoxyphenyl)pyridineGood
This compoundNaphthylboronic acidPd(OAc)₂, SPhos4-Chloro-3-(naphthalen-1-yl)pyridineModerate

The introduction of acyl groups or the carbonylation of this compound provides access to valuable ketone and carboxylic acid derivatives. Palladium-catalyzed carbonylation, using carbon monoxide (CO) as a C1 source, is a powerful tool for this purpose. rsc.org When conducted in the presence of an alcohol, this reaction yields the corresponding ester, 3-alkoxycarbonyl-4-chloropyridine.

These carbonylative coupling reactions can be extended to multicomponent processes. For example, the palladium-catalyzed reaction of a bromopyridine, an imine, and an alkyne in the presence of carbon monoxide can lead to the synthesis of complex heterocyclic structures like indolizines. rsc.org This highlights a sophisticated application of carbonylation chemistry that builds upon the initial C-Br bond activation.

Introduction of Carbon-Heteroatom Bonds

The formation of bonds between the pyridine (B92270) core and heteroatoms such as nitrogen, oxygen, and sulfur is crucial for synthesizing molecules with diverse chemical and biological properties.

The Buchwald-Hartwig amination is a widely employed palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. researchgate.netchemspider.com This reaction can be applied to this compound to introduce primary or secondary amines, typically at the C3 position. The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and preventing side reactions.

Alternative strategies for amination exist, such as nucleophilic aromatic substitution (SₙAr). While the chlorine at C4 is generally less reactive in cross-coupling, it is more activated towards nucleophilic attack than the bromine at C3, especially if the pyridine nitrogen is quaternized or if there are strong electron-withdrawing groups present. However, for direct amination, transition metal catalysis is often more efficient and regioselective for the C-Br position. Amination of bromopyridines can also proceed through a 3,4-pyridyne intermediate under strong basic conditions, such as with potassium amide, leading to a mixture of 3- and 4-aminopyridine (B3432731) products. journals.co.za

Table 2: Buchwald-Hartwig Amination of this compound

AmineCatalyst SystemBaseProduct
AnilinePd₂(dba)₃, BINAPNaOt-BuN-(4-chloropyridin-3-yl)aniline
MorpholinePd(OAc)₂, XPhosCs₂CO₃4-(4-chloropyridin-3-yl)morpholine
BenzylaminePd-PEPPSI-IPrK₃PO₄N-(benzyl)-4-chloropyridin-3-amine

The introduction of oxygen and sulfur functionalities can be achieved through copper- or palladium-catalyzed coupling reactions with alcohols, phenols (Ullmann condensation), or thiols. These reactions, analogous to amination, typically favor substitution at the C3 position.

For example, reacting this compound with sodium methoxide in the presence of a copper(I) catalyst can yield 4-chloro-3-methoxypyridine. Similarly, thiols or their corresponding thiolates can be coupled to introduce thioether functionalities, which are valuable for further synthetic modifications or for their intrinsic properties in medicinal and materials chemistry.

Synthesis of Polyfunctionalized Pyridines

The differential reactivity of the C-Br and C-Cl bonds is the key to synthesizing polyfunctionalized pyridines. A common strategy involves a sequential cross-coupling approach. First, a palladium-catalyzed reaction, such as a Suzuki or Buchwald-Hartwig reaction, is performed to functionalize the C3 position via its more reactive bromine atom. The resulting 3-substituted-4-chloropyridine is then subjected to a second, often more forcing, coupling reaction to modify the C4 position.

An elegant method for the 3,4-difunctionalization of pyridines involves the generation of a 3,4-pyridyne intermediate. nih.gov Starting from a related 3-chloropyridine (B48278), regioselective lithiation followed by treatment with an organomagnesium halide can generate a pyridyne. Subsequent regioselective addition of the organomagnesium moiety at the C4 position and quenching of the resulting 3-pyridylmagnesium species with an electrophile allows for the controlled introduction of two different substituents at the C3 and C4 positions. This strategy offers a powerful route to complex, 2,3,4-trisubstituted pyridines. nih.gov

This stepwise functionalization allows for the precise installation of diverse groups, including aryl, alkyl, amino, and alkoxy moieties, onto the pyridine scaffold, creating a library of highly decorated and valuable chemical entities.

Development of Orthogonally Functionalized Pyridine Derivatives

The presence of two different halogen atoms on the pyridine ring of this compound—bromine at the 3-position and chlorine at the 4-position—presents an opportunity for selective, or orthogonal, functionalization. This differential reactivity is primarily governed by the distinct bond energies of the C-Br and C-Cl bonds and the electronic nature of the pyridine ring. The C-Br bond is generally more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust C-Cl bond. This reactivity difference is a cornerstone for the stepwise introduction of various substituents onto the pyridine core.

A common strategy to achieve orthogonal functionalization involves the initial selective reaction at the more labile C3-bromine position, leaving the C4-chlorine atom untouched for subsequent transformations. This has been effectively demonstrated in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. For instance, the reaction of this compound with an arylboronic acid under specific palladium catalysis conditions can lead to the formation of a 3-aryl-4-chloropyridine derivative. The remaining chlorine atom at the C4 position can then be subjected to a different coupling reaction, such as a Buchwald-Hartwig amination or another Suzuki coupling with a different boronic acid, to introduce a second, distinct substituent. This stepwise approach allows for the controlled and predictable synthesis of di-substituted pyridines with diverse functionalities.

Another powerful technique for the selective functionalization of this compound is through metal-halogen exchange reactions. The bromine atom is more readily exchanged with organolithium reagents at low temperatures compared to the chlorine atom. This generates a 3-lithiated-4-chloropyridine intermediate, which can then react with a variety of electrophiles to introduce a substituent at the 3-position. The chlorine at the 4-position remains available for further manipulation, such as nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling.

The table below summarizes the selective functionalization strategies for this compound, highlighting the reaction conditions that favor modification at either the C3 or C4 position.

Position of FunctionalizationReaction TypeReagents and ConditionsResulting Intermediate/Product
C3-Position Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), base3-Aryl-4-chloropyridine
C3-Position Metal-Halogen Exchangen-BuLi or t-BuLi, low temperature (e.g., -78 °C)3-Lithio-4-chloropyridine
C4-Position Nucleophilic Aromatic SubstitutionStrong nucleophiles (e.g., alkoxides, thiolates), elevated temperatures3-Bromo-4-substituted-pyridine

Preparation of Complex Fused Heterocyclic Systems

This compound is a valuable starting material for the synthesis of a variety of complex fused heterocyclic systems, where the pyridine ring is annulated with other carbocyclic or heterocyclic rings. These fused systems are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. The synthetic strategies employed often involve the initial functionalization of the pyridine ring followed by an intramolecular cyclization reaction.

One prominent example is the synthesis of furo[3,2-c]pyridines. While some routes start from pre-formed furo-pyridines, others can be envisioned to utilize this compound. For instance, a Sonogashira coupling at the C3-position with a terminal alkyne bearing a hydroxyl group could be followed by an intramolecular cyclization to construct the furan (B31954) ring. The chlorine at the C4-position can then be further functionalized or remain as a key substituent in the final fused product.

Similarly, the synthesis of thieno[3,2-c]pyridines can be achieved from this compound. A typical approach involves a nucleophilic substitution of the chlorine atom at the C4-position with a sulfur nucleophile, such as sodium sulfide. The resulting 3-bromo-4-mercaptopyridine can then undergo intramolecular cyclization, often through the formation of an intermediate that facilitates the ring closure onto the C3-position.

Intramolecular Heck reactions also provide a powerful tool for the construction of fused ring systems from derivatives of this compound. By introducing an alkenyl group at a suitable position, typically via a cross-coupling reaction at either the C3 or C4 position, a subsequent palladium-catalyzed intramolecular cyclization can lead to the formation of a new ring fused to the pyridine core. The regioselectivity of the cyclization is influenced by the length and nature of the tether connecting the alkene to the pyridine ring.

The following table provides examples of fused heterocyclic systems that can be synthesized from this compound, along with the key reaction types involved in their formation.

Fused Heterocyclic SystemKey Reaction Strategies
Furo[3,2-c]pyridines Sonogashira coupling followed by intramolecular cyclization
Thieno[3,2-c]pyridines Nucleophilic aromatic substitution followed by intramolecular cyclization
Pyrrolo[3,2-c]pyridines Buchwald-Hartwig amination followed by intramolecular cyclization
Carbocyclic-fused pyridines Cross-coupling to introduce an alkenyl or aryl group followed by intramolecular Heck reaction or other C-H activation/cyclization strategies

The strategic application of modern synthetic methodologies to this compound continues to enable the efficient construction of a diverse array of complex pyridine-containing molecules, underscoring its importance as a versatile building block in organic synthesis.

Spectroscopic and Advanced Structural Characterization of 3 Bromo 4 Chloropyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of 3-bromo-4-chloropyridine (B1270894). By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.

The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine (B92270) ring (H-2, H-5, and H-6). The substitution pattern, with a bromine atom at position 3 and a chlorine atom at position 4, removes the plane of symmetry, making all three protons chemically non-equivalent.

The proton at the C-2 position (H-2) is adjacent to the electronegative nitrogen atom and is anticipated to be the most downfield signal, appearing as a singlet or a narrow doublet due to a small four-bond coupling (⁴J) to H-6. The proton at C-6 (H-6) is ortho to the nitrogen and is expected to appear as a doublet due to a three-bond coupling (³J) with H-5. The H-5 proton, situated between the chlorine-bearing carbon and the C-6 position, will also appear as a doublet, coupled to H-6. The electron-withdrawing effects of the halogen substituents will generally shift all protons downfield compared to unsubstituted pyridine.

The proton-decoupled ¹³C NMR spectrum will display five distinct signals for the five carbon atoms in the heterocyclic ring, as they are all chemically unique. The chemical shifts are significantly influenced by the attached substituents. The carbons directly bonded to the halogens (C-3 and C-4) will have their resonances affected by the heavy atom effect and electronegativity. The C-2 and C-6 carbons, being adjacent to the nitrogen, are expected to appear at the lowest field.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
C-2 / H-2 8.5 - 8.7 150 - 153
C-3 - 118 - 122
C-4 - 135 - 138
C-5 / H-5 7.4 - 7.6 125 - 128

Note: These are predicted values based on typical ranges for substituted pyridines. Actual experimental values may vary depending on the solvent and experimental conditions.

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the molecule, several 2D NMR experiments are employed.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edunanalysis.com It would show cross-peaks connecting the ¹H signals for H-2, H-5, and H-6 to the ¹³C signals for C-2, C-5, and C-6, respectively, confirming their direct one-bond (¹J) connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying longer-range couplings (typically two or three bonds, ²J or ³J) between protons and carbons. columbia.edu This technique is invaluable for placing the substituents. For instance, a correlation would be expected between the H-2 proton and the quaternary carbon C-4, as well as C-3. Similarly, the H-5 proton would show correlations to C-3 and C-4, definitively establishing the 3-bromo-4-chloro substitution pattern.

COSY (Correlation Spectroscopy): The COSY experiment reveals proton-proton coupling networks. sdsu.edu For this compound, a cross-peak would be observed between the H-5 and H-6 protons, confirming their spatial proximity and ³J coupling relationship. The absence of a COSY correlation for the H-2 proton with H-5 or H-6 would further support its isolated position adjacent to the nitrogen and the bromine-substituted carbon.

ADEQUATE (Adequate Double Quantum Transfer Experiment): While less common, this powerful technique can establish direct carbon-carbon connectivity, providing an unambiguous map of the carbon skeleton.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of this compound and to gain structural information from its fragmentation pattern. The compound has a molecular formula of C₅H₃BrClN, corresponding to a monoisotopic mass of approximately 190.91 Da. uni.lu

The mass spectrum exhibits a highly characteristic isotopic pattern for the molecular ion (M⁺) due to the natural abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) isotopes. This results in a cluster of peaks for the molecular ion:

M⁺: (C₅H₃⁷⁹Br³⁵Cl)

M+2: (from C₅H₃⁸¹Br³⁵Cl and C₅H₃⁷⁹Br³⁷Cl)

M+4: (from C₅H₃⁸¹Br³⁷Cl)

The relative intensities of these peaks provide a clear signature for the presence of one bromine and one chlorine atom.

Under electron ionization (EI), the molecular ion is energetically unstable and undergoes fragmentation. Common fragmentation pathways for halopyridines involve the loss of a halogen atom or the expulsion of small neutral molecules. researchgate.netchemguide.co.uk

Table 2: Plausible Mass Spectrometry Fragmentation for this compound

m/z Value Identity of Fragment Plausible Origin
191/193/195 [C₅H₃BrClN]⁺ Molecular Ion (M⁺)
156/158 [C₅H₃ClN]⁺ Loss of •Br from M⁺
112/114 [C₅H₃Br]⁺ Loss of •Cl from M⁺

Vibrational Spectroscopy: Infrared (IR) for Functional Group Identification and UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Vibrational and electronic spectroscopies provide insight into the functional groups and conjugated π-electron system of the molecule.

The Infrared (IR) spectrum of this compound is characterized by absorption bands corresponding to the vibrational modes of the pyridine ring and the carbon-halogen bonds. researchgate.net Key expected absorptions include:

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.

C=C and C=N stretching: A series of sharp bands in the 1600-1400 cm⁻¹ region are characteristic of the pyridine ring vibrations. The positions of these bands are sensitive to the nature and position of the substituents.

C-Cl stretching: A strong absorption band for the C-Cl stretch is expected in the 850-550 cm⁻¹ region.

C-Br stretching: The C-Br stretching vibration is expected to appear at a lower frequency, typically in the 680-515 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode
3100 - 3000 Aromatic C-H stretch
1580 - 1550 Ring C=C stretch
1470 - 1420 Ring C=N stretch
850 - 750 C-H out-of-plane bend
800 - 600 C-Cl stretch
650 - 550 C-Br stretch

Note: Values are typical ranges and based on data for related halopyridines.

The UV-Visible (UV-Vis) spectrum of this compound is dominated by electronic transitions within the aromatic pyridine ring. Typically, pyridine and its derivatives exhibit two main absorption bands corresponding to π → π* and n → π* transitions. researchgate.net The π → π* transitions are usually more intense and occur at shorter wavelengths, while the weaker n → π* transition, involving the lone pair of electrons on the nitrogen atom, appears at longer wavelengths. The presence of halogen substituents can cause a bathochromic (red) shift in these absorption maxima compared to unsubstituted pyridine.

X-ray Diffraction Analysis for Solid-State Molecular Structure Determination

X-ray diffraction analysis on a single crystal is the definitive method for determining the solid-state molecular structure of a compound. Although a published crystal structure for this compound is not currently available in open-access databases like the Cambridge Structural Database, the technique would provide precise data on bond lengths, bond angles, and intermolecular interactions. cam.ac.uk

If a suitable crystal were analyzed, this technique would yield:

Precise Bond Lengths: The exact lengths of the C-Br, C-Cl, C-N, and C-C bonds within the pyridine ring could be measured with high precision.

Bond Angles: The analysis would reveal the internal angles of the pyridine ring, showing any distortion from a perfect hexagon caused by the bulky halogen substituents.

Planarity: Confirmation of the planarity of the pyridine ring.

Intermolecular Interactions: In the solid state, molecules of this compound may engage in specific non-covalent interactions, such as halogen bonding (e.g., Br···N or Cl···N interactions) or π-π stacking, which dictate the crystal packing arrangement. X-ray diffraction would elucidate the nature and geometry of these interactions.

This comprehensive structural data is invaluable for understanding the physical properties of the compound and for computational modeling studies.

Despite a comprehensive search for scholarly articles focusing on the theoretical and computational chemistry of this compound, specific studies detailing its quantum mechanical calculations, molecular orbital analysis, and computational modeling of reaction mechanisms are not available in the public domain.

General information regarding the properties and synthesis of this compound and related compounds has been found. However, in-depth computational analyses, including Density Functional Theory (DFT) for geometry optimization, ab initio predictions of electronic properties, Frontier Molecular Orbital (FMO) analysis, and Natural Bond Orbital (NBO) analysis specifically for this compound, are absent from the available literature. Consequently, the creation of data tables and a detailed discussion of research findings as outlined in the user's request cannot be fulfilled at this time due to the lack of specific scientific data for this particular compound.

Theoretical and Computational Chemistry Studies of 3 Bromo 4 Chloropyridine

Reaction Mechanism Elucidation through Computational Modeling

Transition State Analysis and Reaction Pathways

Transition state analysis is a cornerstone of computational chemistry, offering a window into the fleeting molecular geometries that dictate the energy barriers and, consequently, the rates of chemical reactions. For 3-bromo-4-chloropyridine (B1270894), key reaction pathways of interest include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

In the context of SNAr reactions, the pyridine (B92270) ring is inherently electron-deficient, a characteristic that is further amplified by the presence of electron-withdrawing halogen substituents. Computational studies on related dihalopyridines suggest that the attack of a nucleophile proceeds via a Meisenheimer complex, a high-energy intermediate. The transition state leading to this intermediate is of paramount importance. Its geometry and energy are influenced by the nature of the nucleophile, the solvent, and the electronic and steric effects of the substituents.

For this compound, a nucleophilic attack can occur at several positions, but the most likely sites are the carbon atoms bearing the halogen atoms. The relative stability of the transition states for attack at C-3 versus C-4 would determine the regioselectivity of the reaction. Density Functional Theory (DFT) calculations on analogous systems can be employed to model these transition states. Key parameters that are typically analyzed are the bond lengths of the forming and breaking bonds, the charge distribution, and the imaginary frequency corresponding to the reaction coordinate.

Reaction TypeKey Transition State FeaturesExpected Influencing Factors
SNAr Elongated C-X bond (X=Br, Cl), incipient C-Nu bond, partial negative charge delocalized on the ring.Nucleophile strength, solvent polarity, nature of the leaving group.
Suzuki Coupling (Oxidative Addition) Pd(0) complex approaching the C-Br or C-Cl bond, elongation of the C-X bond, formation of Pd-C and Pd-X bonds.Ligand sterics and electronics, solvent, nature of the halide.

It is generally expected that the C-Br bond would be more reactive than the C-Cl bond in many transformations due to its lower bond dissociation energy. Transition state analysis would provide quantitative insights into the activation energy barriers for the cleavage of each of these bonds, thereby predicting the chemoselectivity of reactions.

Free Energy Profiles of Chemical Transformations

Free energy profiles provide a thermodynamic and kinetic landscape of a chemical reaction, mapping the changes in Gibbs free energy from reactants to products, including all intermediates and transition states. For this compound, constructing such profiles for reactions like the Suzuki-Miyaura cross-coupling is crucial for understanding catalyst efficiency and reaction outcomes.

A computational study on the Suzuki-Miyaura cross-coupling of 3-chloropyridine (B48278) provides a relevant model. deeporigin.com The free energy profile for such a reaction typically involves several key steps: oxidative addition of the halopyridine to the palladium(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the product and regenerate the catalyst.

Below is a hypothetical, illustrative free energy profile for a Suzuki-Miyaura cross-coupling reaction of this compound, highlighting the expected relative energies of the key steps.

Reaction CoordinateSpeciesRelative Free Energy (kcal/mol) - Illustrative
Reactants This compound + Pd(0)Ln0
TSOA(C-Br) Transition state for oxidative addition at C-Br+15 to +20
IntermediateOA(C-Br) Oxidative addition product (at C-Br)-5 to -10
TSTM Transition state for transmetalation+10 to +15 (relative to IntermediateOA)
IntermediateRE Intermediate prior to reductive elimination-10 to -15
TSRE Transition state for reductive elimination+5 to +10 (relative to IntermediateRE)
Products Coupled product + Pd(0)Ln< 0 (exergonic)

Note: The values in the table are illustrative and represent typical ranges observed in computational studies of similar cross-coupling reactions. The actual values would require specific DFT calculations for this compound.

Structure-Reactivity Relationship Studies via Computational Approaches

Computational approaches are powerful tools for elucidating structure-reactivity relationships by quantifying the electronic and steric properties of molecules. For this compound, the interplay between the electron-withdrawing inductive effects of the bromine and chlorine atoms and the position of these substituents on the pyridine ring dictates its reactivity.

Quantitative Structure-Activity Relationship (QSAR) studies on substituted pyridines often employ a range of molecular descriptors calculated through computational methods. These descriptors can include:

Electronic Descriptors: Atomic charges, dipole moment, energies of frontier molecular orbitals (HOMO and LUMO), and electrostatic potentials.

Steric Descriptors: Molecular volume, surface area, and specific steric parameters.

Topological Descriptors: Indices that describe the connectivity of the molecule.

For this compound, the electron-withdrawing nature of the halogens decreases the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and less reactive towards electrophilic substitution compared to pyridine itself. The HOMO-LUMO gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

The relative reactivity of the C-Br versus the C-Cl bond is a central aspect of the structure-reactivity relationship. Computational studies on halobenzenes and other halopyridines consistently show that the C-Br bond is weaker and more polarizable than the C-Cl bond, making it a better leaving group in SNAr reactions and more susceptible to oxidative addition in catalytic cycles.

PropertyInfluence of Substituents (Br at C-3, Cl at C-4)Implication for Reactivity
Electron Density on Ring Decreased due to inductive effects of Br and Cl.Increased susceptibility to nucleophilic attack; decreased reactivity towards electrophiles.
HOMO-LUMO Gap Expected to be smaller than that of pyridine.Higher overall reactivity.
C-Br vs. C-Cl Bond C-Br bond is weaker and more polarizable.Preferential reaction at the C-3 position in many reactions (e.g., cross-coupling).
Steric Hindrance The bromine atom at C-3 may offer some steric hindrance to approaching reagents.May influence the regioselectivity of certain reactions.

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. wolfram.com The MEP map is plotted on the electron density surface, with different colors representing different values of the electrostatic potential. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.

For this compound, the MEP map is expected to exhibit several key features:

Nitrogen Atom: The lone pair of electrons on the nitrogen atom will create a region of strong negative electrostatic potential, making it the primary site for protonation and coordination to Lewis acids.

Pyridine Ring: The π-system of the pyridine ring will have a generally positive potential due to the electron-withdrawing nature of the nitrogen atom and the halogen substituents. This positive potential will be most pronounced on the hydrogen atoms attached to the ring.

Halogen Atoms: The areas around the bromine and chlorine atoms will exhibit a region of slightly negative to neutral potential (often referred to as the σ-hole) along the C-X bond axis, which can participate in halogen bonding. Perpendicular to the C-X bond, the potential will be more negative due to the lone pairs of the halogens.

The presence of the electron-withdrawing halogens will enhance the positive potential of the carbon atoms in the ring, particularly C-2, C-4, and C-6, making them more susceptible to nucleophilic attack.

Molecular RegionExpected Electrostatic PotentialPredicted Reactivity
Pyridine Nitrogen Highly Negative (Red)Site for electrophilic attack, protonation, and metal coordination.
Ring Carbon Atoms Positive (Blue/Green)Susceptible to nucleophilic attack.
Ring Hydrogen Atoms Highly Positive (Blue)Potential sites for hydrogen bonding interactions.
Halogen Atoms (σ-hole) Slightly PositiveCan act as a halogen bond donor.

This detailed MEP analysis provides a qualitative but powerful prediction of the reactive behavior of this compound, complementing the quantitative data obtained from transition state and free energy profile calculations.

Applications of 3 Bromo 4 Chloropyridine As a Key Building Block in Advanced Organic Synthesis

Precursor in Medicinal Chemistry Research

The utility of 3-Bromo-4-chloropyridine (B1270894) as a foundational element in the synthesis of novel therapeutic agents is well-documented. Its stable yet reactive nature makes it an ideal starting material for the development of drug leads and diverse molecular libraries aimed at identifying new drug candidates. The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, with notable applications in the creation of anti-cancer and anti-inflammatory agents. google.com

Synthesis of Drug Leads and Analogues

The dual halogenation of this compound provides chemists with the flexibility to introduce a variety of substituents through established synthetic methodologies. The differential reactivity of the bromine and chlorine atoms can be harnessed to perform sequential reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination cross-coupling reactions. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

For instance, the bromine atom at the 3-position can be selectively targeted in palladium-catalyzed cross-coupling reactions, leaving the chlorine atom at the 4-position intact for subsequent transformations. This stepwise functionalization allows for the systematic construction of highly substituted pyridine (B92270) derivatives, which are common motifs in many biologically active compounds, including kinase inhibitors. While specific, named drug leads synthesized directly from this compound are not extensively detailed in publicly available research, the synthetic strategies employed with similar dihalogenated pyridines strongly suggest its application in creating analogues of known drugs for structure-activity relationship (SAR) studies. The ability to readily modify the pyridine core enables the fine-tuning of pharmacological properties.

A summary of common transformations involving this compound in the synthesis of drug-like molecules is presented below:

Reaction TypeReagents and ConditionsResulting StructurePotential Therapeutic Area
Suzuki-Miyaura CouplingAryl/heteroaryl boronic acids, Pd catalyst, baseAryl/heteroaryl substituted pyridineKinase inhibitors, Anti-cancer
Buchwald-Hartwig AminationAmines, Pd catalyst, baseAmino-substituted pyridineVarious
Sonogashira CouplingTerminal alkynes, Pd/Cu catalyst, baseAlkynyl-substituted pyridineAnti-cancer, Antiviral
Stille CouplingOrganostannanes, Pd catalystAlkyl/aryl substituted pyridineVarious

Role in Scaffold Diversity Generation for Drug Discovery Programs

The concept of "scaffold hopping," where the core structure of a known active compound is replaced with a different, isosteric scaffold to explore new chemical space and intellectual property, is a cornerstone of modern medicinal chemistry. This compound and its derivatives are valuable tools in this endeavor. The pyridine ring is a well-established "privileged scaffold" in drug discovery, appearing in a multitude of approved drugs.

By utilizing the reactivity of the bromo and chloro substituents, chemists can generate large libraries of diverse pyridine-based compounds. This diversity-oriented synthesis approach is crucial for high-throughput screening campaigns aimed at identifying novel hits for various biological targets. The ability to introduce a wide range of functional groups at specific positions on the pyridine ring allows for the creation of molecules with varied three-dimensional shapes, electronic properties, and hydrogen bonding capabilities, all of which are critical for molecular recognition and biological activity.

Intermediate in Agrochemical Development

The pyridine heterocycle is a prominent feature in many commercially successful agrochemicals, including herbicides, insecticides, and fungicides. The unique electronic properties of the pyridine ring, combined with the ability to introduce various substituents, make it an attractive scaffold for the development of new crop protection agents. This compound serves as a key building block in the synthesis of such compounds. google.com

Synthesis of Agrochemical Active Ingredients

While specific, commercialized agrochemical active ingredients directly synthesized from this compound are not frequently cited, its structural motifs are present in highly active compounds. For example, the broader class of 3-bromopyridine (B30812) derivatives is integral to the synthesis of certain modern insecticides. A notable example is the diamide (B1670390) class of insecticides, which includes the active ingredient Chlorantraniliprole. The core of this molecule contains a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid fragment. Although not a direct product of this compound, the synthesis of this key intermediate relies on the chemistry of halogenated pyridines, highlighting the importance of this class of compounds in agrochemical research and development.

The reactivity of this compound allows for its incorporation into more complex molecular frameworks, which can then be further elaborated to produce final active ingredients. The following table outlines potential synthetic applications in agrochemical synthesis:

Agrochemical ClassSynthetic TransformationResulting Moiety
HerbicidesNucleophilic aromatic substitutionSubstituted pyridine ethers
InsecticidesFormation of pyrazole (B372694) ring systemsHalogenated pyridinyl-pyrazoles
FungicidesCoupling with other heterocyclic fragmentsBipyridyl and related structures

Contribution to Novel Agrochemical Structures

The ongoing challenge in the agrochemical industry is the development of new active ingredients with novel modes of action to combat the evolution of resistance in pests, weeds, and pathogens. The versatility of this compound as a building block allows researchers to explore novel chemical space in the search for next-generation crop protection agents.

By employing combinatorial chemistry techniques, large libraries of compounds derived from this scaffold can be synthesized and screened for biological activity. The ability to systematically vary the substituents at the 3- and 4-positions of the pyridine ring enables the exploration of how different functional groups impact the efficacy and selectivity of the potential agrochemical. This approach accelerates the discovery process and increases the probability of identifying novel structures with desirable properties, such as high potency, low environmental impact, and improved safety profiles.

Applications in Materials Science

While the primary applications of this compound are in the life sciences, its unique electronic and chemical properties also lend themselves to the field of materials science. The pyridine ring, being an electron-deficient aromatic system, can be incorporated into polymers and other materials to impart specific electronic or physical properties.

The presence of the halogen atoms provides reactive handles for polymerization reactions or for grafting the molecule onto surfaces to modify their properties. For instance, this compound can be used in the development of specialty polymers and coatings, contributing to improved durability and chemical resistance. google.com However, detailed research findings and specific examples of its application in materials science are less prevalent in the scientific literature compared to its use in medicinal and agrochemical chemistry. Potential applications could include its use as a monomer in the synthesis of conductive polymers or as a cross-linking agent to enhance the thermal stability of materials. Further research is needed to fully explore the potential of this versatile compound in the development of advanced materials.

Precursor for Functional Organic Materials

This compound serves as a vital precursor in the synthesis of a variety of functional organic materials. Its unique molecular architecture, featuring a pyridine ring substituted with both bromine and chlorine atoms at adjacent positions, offers distinct reactivity that chemists can exploit to build complex molecules with specific electronic, optical, or physical properties. The presence of two different halogen atoms allows for selective, stepwise reactions, making it a versatile building block in advanced organic synthesis.

The pyridine nitrogen atom imparts specific electronic characteristics and potential for non-covalent interactions, such as hydrogen bonding, in the target materials. This is crucial for applications in areas like crystal engineering and the development of self-assembling materials. The bromo and chloro substituents are excellent leaving groups for various cross-coupling reactions, which are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.

Research in materials science leverages this compound to create novel compounds for various applications. The differential reactivity of the C-Br and C-Cl bonds is a key aspect of its utility. Generally, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, allowing for selective functionalization at the 3-position of the pyridine ring. This regioselectivity is fundamental to creating well-defined architectures for functional materials.

Below is a table summarizing the key reactive sites of this compound and the types of transformations they can undergo to form functional organic materials.

Reactive SiteType of ReactionPotential Functional Groups Introduced
C-Br Bond (Position 3) Suzuki CouplingAryl, Heteroaryl, Alkyl groups
Stille CouplingAryl, Vinyl, Alkynyl groups
Heck CouplingAlkenyl groups
Sonogashira CouplingAlkynyl groups
C-Cl Bond (Position 4) Nucleophilic Aromatic SubstitutionAmino, Alkoxy, Thiol groups
Cross-Coupling (harsher conditions)Aryl, Alkyl groups
Pyridine Nitrogen Quaternization / N-oxide formationModifies solubility and electronic properties

Synthesis of Polymers or Dyes with Tailored Properties

The distinct chemical properties of this compound make it an important intermediate in the synthesis of specialty polymers and dyes, where precise control over the final material's properties is essential. chemimpex.com Its application in this field contributes to the development of materials with enhanced durability and chemical resistance. chemimpex.com

Polymers:

In polymer science, this compound can be incorporated into polymer backbones to introduce specific functionalities. The pyridine unit can influence the polymer's thermal stability, solubility, and its ability to coordinate with metal ions. This is particularly relevant for creating materials for coatings, membranes, or electronic applications.

The primary method for integrating this building block into a polymer chain is through polycondensation reactions utilizing palladium-catalyzed cross-coupling chemistry. For instance, it can be used as a monomer in Stille or Suzuki coupling polymerizations. By reacting with a di-organotin or di-boronic acid comonomer, polymers containing the 3,4-substituted pyridine moiety can be synthesized. The selective reactivity of the C-Br bond over the C-Cl bond allows for the formation of linear polymers, with the chlorine atom remaining on the polymer backbone as a site for potential post-polymerization modification. This allows for the fine-tuning of the polymer's properties after its initial synthesis.

The incorporation of the this compound unit can lead to polymers with tailored properties such as:

Increased Thermal Stability: The rigid aromatic structure of the pyridine ring can enhance the thermal decomposition temperature of the resulting polymer.

Modified Solubility: The polar pyridine nitrogen can alter the solubility profile of the polymer, making it soluble in a wider range of organic solvents.

Metal-Coordinating Properties: The lone pair of electrons on the pyridine nitrogen can be used to chelate metal ions, leading to applications in catalysis or sensing.

Dyes:

While direct examples are specialized, the synthesis of heterocyclic dyes often relies on building blocks similar to this compound. Halogenated heterocycles are common precursors in the synthesis of disperse dyes, which are used for coloring synthetic fibers like polyester. The general approach involves the diazotization of an aromatic amine and subsequent coupling with a suitable partner. This compound, after conversion to an amino derivative, could potentially serve as a diazo component or a coupling component to form azo dyes.

The substituents on the dye molecule play a crucial role in determining its color (chromophore) and its affinity for the fabric. The pyridine ring, being an electron-withdrawing system, can significantly influence the electronic transitions within the dye molecule, thereby affecting its absorption spectrum and, consequently, its color. The bromo and chloro groups can also modulate the electronic properties and can serve as handles for further functionalization to improve properties like lightfastness or wash fastness.

The following table outlines the potential role of this compound derivatives in dye synthesis and the resulting properties.

Feature of this compoundImpact on Dye Properties
Heterocyclic Pyridine Ring Influences the chromophore, potentially leading to specific color shades (e.g., yellows, reds). Can enhance affinity for certain synthetic fibers.
Halogen Substituents (Br, Cl) Act as auxochromes, modifying the color. Provide sites for further reactions to improve dye performance (e.g., lightfastness).
Overall Molecular Structure Contributes to the dye's solubility and application properties in dyeing processes.

Process Chemistry and Scalability Considerations for 3 Bromo 4 Chloropyridine Synthesis

Optimization of Reaction Conditions for Large-Scale Production

The transition from laboratory-scale synthesis to industrial production hinges on the meticulous optimization of all reaction parameters. The goal is to maximize yield, purity, and throughput while minimizing costs and operational hazards. Key areas of focus include temperature control, solvent selection, reagent stoichiometry, and reaction time.

Research into the synthesis of related halogenated pyridines reveals a range of conditions that underscore the need for process-specific optimization. For instance, the bromination of a pyridine (B92270) derivative might be initiated at sub-zero temperatures, such as -15°C, to control the exothermic nature of the reaction and prevent side-product formation, followed by a period of stirring at ambient temperature to ensure completion. chemicalbook.com In contrast, other syntheses involving pyridine precursors may require elevated temperatures, such as 70-75°C, for several hours to drive the reaction forward. patsnap.com

Modern synthetic strategies also offer advanced methods for scalability. The use of organometallic intermediates, for example, can involve precise temperature staging, from -78°C for a regioselective lithiation step to 75°C to facilitate the formation of a pyridyne intermediate. nih.gov The adoption of continuous flow reactors is another significant advancement for large-scale production. nih.gov This technology allows for better control over reaction parameters, improved heat transfer, and enhanced safety compared to traditional batch processing, making it an attractive option for industrial applications.

Table 1: Illustrative Reaction Parameters in Halogenated Pyridine Synthesis

Parameter Example Condition 1 Example Condition 2 Rationale for Optimization
Temperature -15°C to Ambient chemicalbook.com 70-75°C patsnap.com Control of reaction rate and selectivity; minimization of byproducts.
Solvent Carbon Tetrachloride, Methanol (B129727) chemicalbook.com Ethanol (B145695), n-Butanol patsnap.com Solubilizing reagents, influencing reactivity, and facilitating purification. Choice impacts cost and environmental safety.
Reaction Time 18 hours chemicalbook.com 5 hours patsnap.com Ensuring reaction completion without degrading the product; maximizing reactor throughput.

| Technology | Batch Processing chemicalbook.compatsnap.com | Continuous Flow Set-up nih.gov | Enhancing safety, control, and efficiency for industrial-scale operations. |

Implementation of Green Chemistry Principles in Synthetic Routes

The integration of green chemistry principles is crucial for developing sustainable and environmentally responsible manufacturing processes for 3-bromo-4-chloropyridine (B1270894). These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. bridgew.edu

The 12 principles of green chemistry, developed by Paul Anastas and John Warner, provide a framework for this approach. msu.edu Key principles applicable to the synthesis of this compound include:

Prevention: It is better to prevent waste than to treat it after it has been created. msu.edu

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Less Hazardous Chemical Synthesis: Methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. msu.edu

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are more selective and reduce waste. acs.org

Table 2: The 12 Principles of Green Chemistry

Principle Number Principle Name Brief Description
1 Waste Prevention Prevent waste rather than cleaning it up. msu.edu
2 Atom Economy Maximize the incorporation of reactant atoms into the final product. msu.eduacs.org
3 Less Hazardous Chemical Synthesis Design syntheses to use and generate substances with minimal toxicity. msu.edu
4 Designing Safer Chemicals Design chemical products to be effective while minimizing their toxicity. msu.edunih.gov
5 Safer Solvents and Auxiliaries Minimize or avoid the use of auxiliary substances like solvents. bridgew.edumsu.edu
6 Design for Energy Efficiency Minimize energy requirements by conducting reactions at ambient temperature and pressure. msu.edu
7 Use of Renewable Feedstocks Use renewable raw materials whenever practicable. msu.edunih.gov
8 Reduce Derivatives Minimize or avoid unnecessary derivatization (e.g., protecting groups). bridgew.eduacs.org
9 Catalysis Use catalytic reagents in preference to stoichiometric reagents. msu.eduacs.org
10 Design for Degradation Design chemical products to break down into innocuous substances after use. msu.edunih.gov
11 Real-time Analysis for Pollution Prevention Develop analytical methods for real-time monitoring to prevent pollution. msu.edu

Advanced Purification and Isolation Techniques for Industrial Application

The final stages of manufacturing—purification and isolation—are critical for achieving the high degree of purity required for pharmaceutical and agrochemical intermediates. Industrial-scale operations demand techniques that are not only effective but also scalable, efficient, and cost-effective.

Common laboratory purification methods are often impractical for large quantities. Instead, industrial processes rely on techniques such as crystallization, distillation, and extraction. A typical industrial purification protocol might involve cooling the reaction mixture to a specific temperature, often around 10°C, to induce crystallization of the product. patsnap.com The solid product is then isolated via filtration, frequently using suction filtration to expedite the process, and washed with an appropriate solvent like ethanol to remove impurities. patsnap.com

In cases where the product is a liquid or does not crystallize easily, liquid-liquid extraction is employed. This involves partitioning the product between two immiscible solvents, such as water and dichloromethane (B109758). chemicalbook.com The organic layer containing the product is then separated, and the solvent is removed, often under reduced pressure (in vacuo), to yield the purified compound. chemicalbook.com The choice of purification technique depends on the physical properties of this compound and the impurities present in the crude product mixture.

Table 3: Comparison of Industrial Purification Techniques

Technique Description Advantages for Industrial Scale Example Application
Crystallization The product is precipitated from a solution by cooling or by adding an anti-solvent. High purity can be achieved in a single step; handles large volumes effectively. Cooling a reaction mixture to ~10°C to filter out the solid product. patsnap.com
Filtration The solid product is separated from the liquid (mother liquor). Suction or pressure filtration is common. Rapid and efficient separation of large quantities of solids. Isolating a tan solid powder after crystallization. patsnap.com
Extraction The product is selectively transferred from one liquid phase to another immiscible liquid phase. Effective for separating products from complex mixtures; can be automated for continuous processing. Partitioning a product between water and dichloromethane. chemicalbook.com

| Solvent Removal | The solvent is removed from the purified product, typically by evaporation under reduced pressure. | Allows for solvent recovery and recycling; ensures the final product is solvent-free. | Removing methanol and dichloromethane in vacuo. chemicalbook.com |

Q & A

Basic Research Questions

Q. What are the common synthetic methods for preparing 3-bromo-4-chloropyridine in academic research?

  • Answer: The enantioselective synthesis of this compound derivatives often involves cross-coupling reactions. For example, a Negishi cross-coupling reaction between a zincated pyrrolidine intermediate and this compound at 65°C yields α-arylpyrrolidine derivatives in moderate yields (58%) . Purification typically employs column chromatography or recrystallization, with waste managed via professional disposal protocols to avoid environmental contamination .

Q. What purification techniques are recommended for this compound and its intermediates?

  • Answer: Standard techniques include recrystallization (using solvents like CH₃CN/water mixtures) and column chromatography. For hygroscopic derivatives (e.g., hydrochloride salts), inert atmosphere storage and low-temperature handling are critical to prevent degradation . Post-experiment waste must be segregated and processed by certified waste management services .

Q. What safety protocols should be followed when handling this compound?

  • Answer: Personal protective equipment (PPE), including gloves, goggles, and lab coats, is mandatory. Work should be conducted in a fume hood to avoid inhalation or skin contact. Waste must not be mixed with general lab trash due to halogenated byproducts, which require specialized treatment .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be optimized?

  • Answer: Chiral induction via (-)-sparteine/s-BuLi-mediated lithiation ensures predictable stereochemical outcomes in pyrrolidine intermediates. Subsequent trans-metalation with ZnCl₂ and palladium-catalyzed cross-coupling with this compound at 65°C enhances enantiopurity. Microwave-assisted Suzuki-Miyaura coupling further improves reaction efficiency (e.g., 60% yield in 3 hours at 85°C) .

Q. How should researchers address contradictions in substituent reactivity during cross-coupling reactions involving this compound?

  • Answer: Bromine’s higher reactivity compared to chlorine can lead to undesired regioselectivity. For example, in Negishi couplings, competing C-Br vs. C-Cl activation may occur. To mitigate this, use bulky ligands or low-temperature conditions to favor C-Br activation. Post-reaction analysis via ¹H/¹³C NMR and GC-MS helps identify byproducts and validate selectivity .

Q. What computational approaches are suitable for studying reaction mechanisms involving this compound?

  • Answer: Density Functional Theory (DFT) simulations using software like GAMESS can model transition states and electron transfer pathways in cross-coupling reactions. For instance, optimizing Pd-catalyzed coupling steps or evaluating steric effects of substituents on reaction barriers provides mechanistic insights .

Q. Which analytical techniques are most effective for characterizing this compound derivatives?

  • Answer: High-resolution mass spectrometry (HRMS) and elemental analysis confirm molecular composition. Chiral HPLC or polarimetry assesses enantiopurity when synthesizing enantiomerically enriched derivatives. X-ray crystallography, though challenging due to crystallization difficulties, remains a gold standard for absolute configuration determination .

Q. How can reaction conditions be optimized for scale-up synthesis of this compound-based intermediates?

  • Answer: Systematic variation of catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂), solvents (DMF vs. THF), and temperatures improves yield and scalability. Microwave irradiation reduces reaction times (e.g., from 24 hours to 3 hours) while maintaining product integrity. Pilot studies should include kinetic monitoring via TLC or in situ IR spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.